Clomifene citrate

Catalog No.
S524028
CAS No.
50-41-9
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clomifene citrate

CAS Number

50-41-9

Product Name

Clomifene citrate

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

PYTMYKVIJXPNBD-BTKVJIOYSA-N

SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Chloramiphene, Citrate, Clomiphene, Clomid, Clomide, Clomifen, Clomifene, Clomiphene, Clomiphene Citrate, Clomiphene Hydrochloride, Clostilbegit, Dyneric, Gravosan, Hydrochloride, Clomiphene, Klostilbegit, Serophene

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Clomifene citrate is a non-steroidal ovulatory stimulant primarily used to treat female infertility. It is chemically designated as 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy]triethylamine citrate and has the molecular formula C26H28ClNO • C6H8O7, with a molecular weight of 598.09 g/mol. Clomifene citrate exists as a mixture of two geometric isomers: cis (zuclomiphene) and trans (enclomiphene), with the cis-isomer constituting 30% to 50% of the compound . The compound appears as a white to pale yellow crystalline powder, soluble in methanol and ethanol, but only slightly soluble in water and acetone .

  • Biological Role: Clomiphene acts as a selective estrogen receptor modulator (SERM). It binds competitively to estrogen receptors in the hypothalamus and pituitary gland [].
  • Interaction with Other Compounds: By competing with endogenous estrogen, clomiphene disrupts the negative feedback loop that normally regulates ovulation. This leads to increased production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which ultimately stimulate ovulation.
  • Toxicity: Clomiphene is generally well-tolerated, but side effects like hot flashes, headaches, and vision problems can occur [].
  • Flammability: Clomiphene citrate is not flammable [].
  • Reactivity: No significant information on reactivity is available in publicly accessible scientific research.

Clomifene citrate functions as a selective estrogen receptor modulator (SERM). It interacts with estrogen receptors in various tissues, including the hypothalamus and pituitary gland, thereby competing with estrogen for receptor binding sites. This action disrupts estrogen's negative feedback mechanism on gonadotropin release, leading to increased secretion of follicle-stimulating hormone and luteinizing hormone, which subsequently stimulates ovarian follicle development and ovulation .

Clomifene citrate's primary biological activity is its ability to induce ovulation in women experiencing anovulation. By blocking estrogen receptors in the hypothalamus, it increases gonadotropin-releasing hormone secretion, which stimulates the pituitary gland to release more follicle-stimulating hormone and luteinizing hormone. This cascade of hormonal changes promotes ovarian follicle maturation and ovulation .

In addition to its role in fertility treatments, clomifene has been studied for its potential effects on male fertility and certain types of breast cancer due to its estrogen-modulating properties .

The synthesis of clomifene citrate typically involves several steps:

  • Formation of the Diphenylvinyl Group: The synthesis begins with the preparation of the diphenylvinyl moiety through reactions involving phenolic compounds.
  • Etherification: The diphenylvinyl compound is then etherified with triethylamine.
  • Citration: Finally, citric acid is added to form the citrate salt.

These reactions are carried out under controlled conditions to ensure high purity and yield of clomifene citrate .

Clomifene citrate is predominantly used in the following areas:

  • Infertility Treatment: It is prescribed for women who do not ovulate regularly or at all, helping them conceive by inducing ovulation.
  • Polycystic Ovary Syndrome: It is often used as a first-line treatment for women with this condition who are seeking pregnancy .
  • Male Hypogonadism: Emerging studies suggest potential applications in treating male infertility related to low testosterone levels .

Clomifene citrate interacts with various medications and substances:

  • Estrogens: Concurrent use may diminish the effectiveness of clomifene due to competitive receptor binding.
  • Anticoagulants: There may be an increased risk of thrombosis when used alongside anticoagulants due to hormonal changes affecting coagulation pathways.
  • Other Fertility Drugs: Caution is advised when combining clomifene with other fertility medications due to the risk of ovarian hyperstimulation syndrome .

Several compounds share similar structures or mechanisms with clomifene citrate. Below are some notable examples:

Compound NameClassMechanism of ActionUnique Features
TamoxifenSelective Estrogen Receptor ModulatorBlocks estrogen receptors primarily in breast tissueUsed primarily for breast cancer treatment
ToremifeneSelective Estrogen Receptor ModulatorSimilar action to tamoxifen but with different pharmacokineticsAlso used in breast cancer therapy
RaloxifeneSelective Estrogen Receptor ModulatorPrimarily used for osteoporosis preventionExhibits tissue-selective properties
LetrozoleAromatase InhibitorReduces estrogen production by inhibiting aromataseUsed mainly in breast cancer treatment

Clomifene citrate's uniqueness lies in its dual action as both an estrogen agonist and antagonist, particularly its ability to stimulate ovulation while modulating estrogen levels throughout the body .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 g/mol

Monoisotopic Mass

597.2129448 g/mol

Heavy Atom Count

42

Appearance

Assay:≥98%A crystalline solid

UNII

J303A6U9Y6

Related CAS

911-45-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory.;
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Clomiphene Citrate is the citrate salt form of clomiphene, a triphenylethylene nonsteroidal ovulatory stimulant evaluated for antineoplastic activity against breast cancer. Clomiphene has both estrogenic and anti-estrogenic activities that compete with estrogen for binding at estrogen receptor sites in target tissues. This agent causes the release of the pituitary gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH), leading to ovulation. (NCI04)

MeSH Pharmacological Classification

Fertility Agents, Female

Pictograms

Health Hazard

Health Hazard

Other CAS

50-41-9
7619-53-6

Wikipedia

Zuclomiphene citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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